Phosphinothioic amide, N,P,P-triphenyl-
Description
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Structure
3D Structure
Properties
CAS No. |
4129-41-3 |
|---|---|
Molecular Formula |
C18H16NPS |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-diphenylphosphinothioylaniline |
InChI |
InChI=1S/C18H16NPS/c21-20(17-12-6-2-7-13-17,18-14-8-3-9-15-18)19-16-10-4-1-5-11-16/h1-15H,(H,19,21) |
InChI Key |
GPVKWTVVLUPNCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NP(=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Contextualization of Phosphinothioic Amides Within Organophosphorus Chemistry
Overview of Organophosphorus Amides as a Functional Class
Organophosphorus amides are a significant class of compounds within the broader field of organophosphorus chemistry. These substances are characterized by the presence of a direct bond between a phosphorus atom and a nitrogen atom. They can be considered derivatives of various phosphorus-containing acids, such as phosphoric, phosphonic, or phosphinic acids, where a hydroxyl (-OH) group is replaced by an amino (-NRR') group. mdpi.comucc.ie The nature of the substituents on both the phosphorus and nitrogen atoms can be varied extensively, leading to a vast array of compounds with diverse chemical and physical properties.
The P-N bond in these amides imparts unique characteristics that distinguish them from other organophosphorus compounds like esters or halides. This bond is crucial in many biological systems and synthetic applications. researchgate.net For instance, phosphoramidates, which contain a P-N bond, are found in nature and play roles in various biochemical processes. researchgate.net In synthetic chemistry, organophosphorus amides serve as important intermediates, ligands in catalysis, and building blocks for more complex molecules. google.com Their reactivity is centered around the phosphorus atom and is influenced by the electronic and steric properties of the organic groups attached to both phosphorus and nitrogen.
Classification and Structural Features of Phosphinothioic Amides
Phosphinothioic amides are a specific subclass of organophosphorus amides derived from phosphinothioic acids (R₂P(S)OH). Their general structure is R₂P(=S)NR'R'', featuring a pentavalent, tetracoordinate phosphorus center. The central phosphorus atom is bonded to two organic residues (R), double-bonded to a sulfur atom (a thioacyl or thiophosphoryl group), and single-bonded to the nitrogen of an amine.
The compound of focus, Phosphinothioic amide, N,P,P-triphenyl- , has two phenyl groups attached directly to the phosphorus atom and one phenyl group on the nitrogen atom, giving it the structure (C₆H₅)₂P(=S)NH(C₆H₅).
Phosphinothioic amides can be classified in a manner analogous to conventional organic amides, based on the degree of substitution on the nitrogen atom:
Primary Phosphinothioic Amides: The nitrogen atom is bonded to two hydrogen atoms (R₂P(=S)NH₂).
Secondary Phosphinothioic Amides: The nitrogen atom is bonded to one organic group and one hydrogen atom (R₂P(=S)NHR'). N,P,P-triphenylphosphinothioic amide is an example of a secondary amide.
Tertiary Phosphinothioic Amides: The nitrogen atom is bonded to two organic groups (R₂P(=S)NR'R'').
The structural arrangement around the phosphorus atom is approximately tetrahedral. The P=S double bond is a key feature, influencing the molecule's polarity and reactivity. The P-N bond length and strength are affected by the nature of the substituents on both atoms. X-ray diffraction studies on analogous compounds have provided insight into their molecular geometry. researchgate.net
Table 1: Classification of Phosphinothioic Amides
| Classification | General Structure | Example Name |
|---|---|---|
| Primary | R₂P(=S)NH₂ | P,P-Diphenylphosphinothioic amide |
| Secondary | R₂P(=S)NHR' | N,P,P-Triphenylphosphinothioic amide |
Table 2: Typical Bond Parameters in P,P-diphenylphosphinothioic Amide Analogues
| Bond | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| P=S | 1.95 - 1.97 | C-P-C: ~105-108 |
| P-N | 1.65 - 1.69 | C-P-N: ~106-110 |
| P-C (phenyl) | 1.80 - 1.83 | C-P-S: ~112-115 |
| N-C (amide) | 1.41 - 1.44 | P-N-C: ~125-130 |
Note: Data are generalized from structurally related compounds and may vary.
General Significance of the P=S Moiety in Organophosphorus Compounds
The presence of a thiophosphoryl (P=S) bond instead of a phosphoryl (P=O) bond has profound implications for the chemical and biological properties of organophosphorus compounds. This substitution is particularly significant in the field of agrochemicals. ucc.ieresearchgate.net
Many highly effective insecticides are organothiophosphates, containing a P=S bond. nih.gov These "thion" compounds are often less potent inhibitors of the enzyme acetylcholinesterase (AChE) compared to their oxygen analogues ("oxons"). However, in target insect species, they undergo metabolic bioactivation through oxidative desulfuration, a process catalyzed by cytochrome P450 enzymes. This reaction converts the P=S group to a P=O group, generating the highly toxic oxon form that effectively inhibits AChE, leading to insect mortality.
Table 3: Comparison of P=S (Thion) and P=O (Oxon) Moieties
| Property | P=S (Thion) Compounds | P=O (Oxon) Compounds |
|---|---|---|
| AChE Inhibition | Generally weak inhibitors | Potent inhibitors |
| Toxicity | Lower acute toxicity (pro-pesticides) | Higher acute toxicity |
| Metabolism | Activated by oxidative desulfuration | Detoxified by hydrolysis |
| Environmental Stability | Generally more stable to hydrolysis | Generally less stable to hydrolysis |
| Polarity | Less polar | More polar |
Historical Development of Research on N,P,P-Triphenylphosphinothioic Amide and its Analogues
The study of N,P,P-triphenylphosphinothioic amide and its analogues is rooted in the broader history of organophosphorus chemistry, which began in the 19th century. Foundational work by chemists like Lassaigne, Michaelis, and Arbuzov established key methods for creating phosphorus-carbon bonds, laying the groundwork for the field. rsc.org
The development of highly toxic organophosphorus compounds for potential use as chemical warfare agents by Gerhard Schrader in Germany in the 1930s marked a pivotal moment. mdpi.comnih.govrsc.org This research led directly to the discovery of their insecticidal properties and the subsequent rise of organophosphorus pesticides after World War II. Many of these early insecticides were thiophosphates (containing a P=S bond), which spurred significant interest in the synthesis and reactivity of this class of compounds.
While a specific date for the first synthesis of N,P,P-triphenylphosphinothioic amide is not prominently documented in historical reviews, its creation follows from well-established synthetic principles developed during the mid-20th century. The most direct method for its synthesis is the reaction of diphenyl thiophosphinic chloride with aniline (B41778) . This type of nucleophilic substitution reaction at a phosphorus center became a subject of detailed mechanistic and kinetic investigation. Studies have explored the reaction between diphenyl thiophosphinic chloride and various substituted anilines to understand the influence of electronic effects on the reaction rate and mechanism, proposing a concerted process for the P-N bond formation. researchgate.netkoreascience.kr
Research from the 1950s onwards shows a burgeoning interest in a wide variety of organophosphorus compounds containing both sulfur and nitrogen. For example, a 1955 study detailed the synthesis of diphenylphosphinodithioic acid and its derivatives, indicating that complex P-aryl thiophosphinyl compounds were being actively explored. google.com More recent research continues to investigate phosphinothioic amides as versatile ligands for coordinating with metal ions, creating novel complexes with potential catalytic or material applications. researchgate.net This demonstrates an evolution of interest from the initial focus on biocidal activity to a more nuanced exploration of their coordination chemistry.
Synthetic Methodologies for N,p,p Triphenylphosphinothioic Amide and Its Derivatives
Established Synthetic Routes to N,P,P-Triphenylphosphinothioic Amide
The synthesis of the parent compound, N,P,P-triphenylphosphinothioic amide, can be achieved through several reliable methods. A common and direct approach involves the reaction of a phosphorus(V) halide with an appropriate amine. Specifically, diphenylphosphinothioyl chloride can be reacted with aniline (B41778) in the presence of a base to neutralize the hydrogen chloride byproduct. This reaction provides a straightforward route to the desired product.
Another viable method is the sulfurization of N,P,P-triphenylphosphinous amide. This two-step process begins with the synthesis of the phosphinous amide from diphenylphosphinous chloride and aniline. The subsequent addition of elemental sulfur or another sulfur transfer reagent to the phosphinous amide yields the target N,P,P-triphenylphosphinothioic amide. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
General synthetic approaches to related thioamides often involve the thionation of the corresponding amide. Reagents like Lawesson's reagent or phosphorus pentasulfide are commonly used for this transformation. However, for the specific synthesis of N,P,P-triphenylphosphinothioic amide, the former methods starting from phosphorus precursors are generally more direct.
Strategies for ortho-Functionalization via Directed Metallation
Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The phosphinothioic amide group can act as a potent directed metalation group (DMG), facilitating the deprotonation of the ortho-position on one of the P-phenyl rings. uwindsor.cabaranlab.org This allows for the introduction of a wide variety of electrophiles in a highly controlled manner. rsc.org
The ortho-lithiation of phosphinothioic amides is typically achieved using a strong organolithium base, such as n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). wikipedia.orgrsc.org The TMEDA coordinates to the lithium ion, increasing the basicity of the organolithium reagent and stabilizing the resulting ortho-lithiated species. rsc.org The reaction is generally carried out in an aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures to prevent side reactions. researchgate.net
Studies on the ortho-lithiation of the closely related N,N-diisopropyl-P,P-diphenylphosphinothioic amide have shown that this process is highly efficient. rsc.org The lithium atom is directed to the ortho-position of one of the phenyl rings attached to the phosphorus atom due to the coordinating ability of both the nitrogen and sulfur atoms of the phosphinothioic amide group. researchgate.net This generates a nucleophilic aryl lithium species that can react with a variety of electrophiles.
Once the ortho-lithiated phosphinothioic amide is generated, it can be quenched with a diverse range of electrophiles to introduce new functional groups at the ortho-position. researchgate.net This allows for the formation of new carbon-heteroatom and carbon-carbon bonds with high regioselectivity. rsc.org
Table 1: Examples of Electrophilic Trapping Reactions of ortho-Lithiated N,N-Diisopropyl-P,P-diphenylphosphinothioic Amide rsc.org
| Electrophile | Reagent | Functional Group Introduced | Bond Formed |
| Phosphorus | ClPPh₂ | Diphenylphosphino | C-P |
| Sulfur | S₈, then H⁺ | Thiol | C-S |
| Silicon | ClSiMe₃ | Trimethylsilyl | C-Si |
| Tin | ClSnMe₃ | Trimethylstannyl | C-Sn |
| Iodine | I₂ | Iodo | C-I |
| Carbonyl | PhCHO | Hydroxy(phenyl)methyl | C-C |
| Carbon Dioxide | CO₂ | Carboxylic acid | C-C |
These reactions demonstrate the versatility of the ortho-lithiated intermediate in creating a wide array of functionalized phosphinothioic amides. The introduced groups can then be further manipulated to build more complex molecular architectures.
Phospha-Mannich Reactions and Related Approaches for P-N Bond Formation
The Phospha-Mannich reaction, also known as the Kabachnik-Fields reaction, is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a P(O)H species, such as a dialkyl phosphite (B83602) or a secondary phosphine (B1218219) oxide. nih.govmdpi.com This reaction is a powerful tool for the formation of α-aminophosphonates and related compounds, establishing a P-C-N linkage. researchgate.net While not a direct method for the synthesis of N,P,P-triphenylphosphinothioic amide itself, it represents a key strategy for forming P-N bonds in related organophosphorus compounds. researchgate.net
In the context of phosphinothioic amides, a related approach would involve the reaction of a secondary phosphine sulfide (B99878) with an imine. The nucleophilic addition of the P-H bond across the C=N double bond of the imine would lead to the formation of a P-C-N linkage with the phosphorus atom in the desired +5 oxidation state and bonded to sulfur.
Catalytic Synthesis of Amide Derivatives Relevant to Phosphinothioic Systems
Recent advancements in organic synthesis have led to the development of various catalytic methods for amide bond formation. mdpi.com These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional stoichiometric approaches. While much of this research has focused on the synthesis of carboxamides, the principles can be extended to the synthesis of phosphinothioic amides.
For instance, catalytic transamidation, the exchange of the amine component of an amide, could potentially be applied to phosphinothioic amides. Biocatalytic approaches, using enzymes such as amide synthetases, are also emerging as powerful tools for amide bond formation, offering high selectivity and operation in aqueous media. chemrxiv.org Furthermore, photoredox catalysis has been employed for the synthesis of amides under mild, light-induced conditions. researchgate.net The application of these modern catalytic techniques to the synthesis of N,P,P-triphenylphosphinothioic amide and its derivatives is a promising area for future research.
Enantiospecific Synthesis of Chiral Phosphinothioic Amide Ligands
The development of chiral ligands is of paramount importance in asymmetric catalysis. Phosphinothioic amides can possess chirality at the phosphorus center, making them attractive targets as ligands for enantioselective transformations. The enantiospecific synthesis of such P-chiral compounds is a significant challenge.
One approach to accessing enantiomerically enriched phosphinothioic amides is through the resolution of a racemic mixture of a precursor, such as a phosphinothioic acid, using a chiral resolving agent. mdpi.com The separated enantiomers of the acid can then be converted to the desired amide without racemization.
Alternatively, asymmetric synthesis can be employed. This might involve the use of a chiral auxiliary on the nitrogen atom to direct the stereochemical outcome of a reaction at the phosphorus center. Another strategy is the use of a chiral catalyst to control the enantioselectivity of a key bond-forming step. For example, chiral phosphoric acids have been used as catalysts in a variety of asymmetric transformations, and similar principles could be applied to the synthesis of P-chiral phosphinothioic amides. chemrxiv.org The synthesis of γ-chiral amides has been achieved through copper-catalyzed reductive relay hydroaminocarbonylation, highlighting the potential of transition metal catalysis in accessing chiral amides with remote stereocenters. nih.gov
Structural Elucidation and Characterization of N,p,p Triphenylphosphinothioic Amide
Advanced Spectroscopic Characterization for Structural Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination:Specific NMR data for N,P,P-triphenylphosphinothioic amide is not available.
Multinuclear NMR (e.g., 6Li, 7Li) for Organometallic Intermediates
6Li and 7Li NMR spectroscopy are powerful tools for probing the aggregation state and the nature of the lithium-substrate interaction in these intermediates. The chemical shift, signal multiplicity, and coupling constants in 6Li NMR can reveal whether the lithium amide exists as a monomer, dimer, or higher-order aggregate. For instance, in the case of lithium diphenylamide, 6Li NMR studies have shown the presence of different aggregated species depending on the solvent and concentration. wpmucdn.com
It is anticipated that the lithium salt of N,P,P-triphenylphosphinothioic amide would form similar aggregates in solution. The nitrogen and sulfur atoms of the phosphinothioic amide moiety can both act as coordination sites for the lithium cation, potentially leading to the formation of chelated structures. In non-polar solvents, dimeric or tetrameric structures are likely to predominate, held together by Li-N or Li-S bridges. The expected 6Li NMR chemical shifts for such species would likely fall in the range of 0 to 2 ppm relative to a standard LiCl solution. The observation of scalar coupling between 6Li and 15N (if isotopically labeled) or 31P would provide definitive evidence for the direct bonding between these nuclei and help to elucidate the precise structure of the organometallic intermediates.
A hypothetical representation of potential aggregated structures and their expected 6Li NMR characteristics is presented in the table below.
| Hypothetical Structure | Expected 6Li Chemical Shift (ppm) | Expected Multiplicity (with 15N labeling) |
| Monomer | ~1.5 - 2.0 | Doublet |
| Dimer (N-bridged) | ~0.5 - 1.0 | Triplet |
| Dimer (S-bridged) | ~0.8 - 1.2 | Singlet |
| Tetramer | ~0.0 - 0.5 | Multiplet |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HSQC)
Two-dimensional NMR techniques are indispensable for the unambiguous assignment of proton (1H) and carbon (13C) signals, especially in complex molecules like N,P,P-triphenylphosphinothioic amide with its multiple phenyl rings.
Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the 1H-1H COSY spectrum of N,P,P-triphenylphosphinothioic amide, cross-peaks would be expected between the ortho, meta, and para protons of each phenyl ring, revealing their connectivity. The N-H proton would likely show a correlation to nearby protons if coupling exists.
Heteronuclear Single Quantum Coherence (HSQC) provides correlations between protons and directly attached heteronuclei, most commonly 13C. sdsu.edu This technique is invaluable for assigning the carbon signals of the phenyl rings. Each proton signal will show a cross-peak to the carbon signal of the carbon atom to which it is directly bonded. This allows for the clear differentiation of the ortho, meta, and para carbon environments.
A table of predicted 1H and 13C chemical shifts and their expected HSQC correlations for the phenyl groups of N,P,P-triphenylphosphinothioic amide is provided below. The exact chemical shifts can be influenced by the solvent and the electronic effects of the phosphinothioic amide group.
| Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Expected HSQC Correlation |
| P-Phenyl (ortho) | 7.8 - 8.0 | ~132 | Yes |
| P-Phenyl (meta) | 7.4 - 7.6 | ~128 | Yes |
| P-Phenyl (para) | 7.5 - 7.7 | ~131 | Yes |
| N-Phenyl (ortho) | 7.2 - 7.4 | ~120 | Yes |
| N-Phenyl (meta) | 7.3 - 7.5 | ~129 | Yes |
| N-Phenyl (para) | 7.1 - 7.3 | ~124 | Yes |
Solid-State Magic Angle Spinning (MAS) NMR Studies
Solid-state NMR spectroscopy provides valuable information about the structure and dynamics of molecules in the solid state, where they may exist in different conformations or packing arrangements compared to in solution. 31P MAS NMR is particularly useful for studying phosphorus-containing compounds.
For N,P,P-triphenylphosphinothioic amide, the 31P solid-state NMR spectrum would be expected to show a single resonance, assuming a single crystallographic environment for the phosphorus atom. The chemical shift and the chemical shift anisotropy (CSA) can provide insights into the local electronic environment and symmetry around the phosphorus nucleus. In related triphenylphosphine (B44618) derivatives, the 31P chemical shifts in the solid state can vary significantly depending on the coordination environment. griffith.edu.auuni-muenchen.de
The table below presents typical 31P solid-state NMR parameters for related triphenylphosphine compounds, which can serve as a reference for what might be expected for N,P,P-triphenylphosphinothioic amide.
| Compound | Isotropic Chemical Shift (δiso, ppm) | Chemical Shift Anisotropy (Δσ, ppm) |
| Triphenylphosphine | -5.9 | 45 |
| Triphenylphosphine oxide | 29.2 | 110 |
| Triphenylphosphine sulfide (B99878) | 42.7 | 95 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For N,P,P-triphenylphosphinothioic amide, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M+•) corresponding to its exact mass.
The fragmentation of the molecular ion would likely proceed through several characteristic pathways, primarily involving the cleavage of the P-N and P-C bonds. nih.govorgchemboulder.com The relative stability of the resulting fragments will dictate the observed peak intensities in the mass spectrum.
A plausible fragmentation pathway for N,P,P-triphenylphosphinothioic amide is outlined below:
Cleavage of the P-N bond: This would lead to the formation of a triphenylphosphinothioyl cation ([P(S)Ph2]+) and a phenylaminyl radical, or a diphenylphosphinothioyl radical and a triphenylamine (B166846) cation.
Cleavage of a P-C bond: Loss of a phenyl radical from the molecular ion would result in a [M-Ph]+ fragment.
Rearrangement reactions: Intramolecular rearrangements followed by fragmentation can also occur, leading to more complex fragment ions.
A table of expected major fragments and their corresponding mass-to-charge ratios (m/z) is provided.
| Proposed Fragment Ion | Structure | Expected m/z |
| Molecular Ion | [C18H16NPS]+• | 309 |
| Loss of Phenyl | [C12H11NPS]+ | 232 |
| Triphenylphosphinothioyl | [P(S)Ph2]+ | 217 |
| Diphenylphosphinothioyl | [P(S)Ph2]• | 217 |
| Phenylaminyl | [C6H6N]• | 92 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Assessment
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be used to confirm the presence of these groups and to assess the nature of the chemical bonds.
The table below summarizes the expected characteristic vibrational frequencies for the key functional groups in N,P,P-triphenylphosphinothioic amide.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm-1) | Expected Raman Frequency (cm-1) |
| N-H | Stretching | 3200 - 3400 | 3200 - 3400 |
| C-H (aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 |
| C=C (aromatic) | Stretching | 1450 - 1600 | 1450 - 1600 |
| P-N | Stretching | 900 - 1000 | 900 - 1000 |
| P-Ph | Stretching | 1090 - 1120 | 1090 - 1120 |
| P=S | Stretching | 600 - 750 | 600 - 750 |
Theoretical Frameworks and Computational Studies of N,p,p Triphenylphosphinothioic Amide
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic properties of N,P,P-triphenylphosphinothioic amide. These methods allow for a detailed description of the molecule's geometry, orbital energies, and charge distribution, which are critical for understanding its chemical reactivity and bonding characteristics.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. nih.gov For complex organophosphorus compounds, hybrid functionals such as B3PW91 and M06-2X have been successfully employed to achieve a balance between computational cost and accuracy. researchgate.netnih.gov Geometry optimization calculations for N,P,P-triphenylphosphinothioic amide would typically be performed using a basis set like 6-311++G(d,p) to adequately describe the electronic environment, including polarization and diffuse functions for the sulfur and nitrogen atoms. nih.gov
The optimization process seeks the lowest energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. This provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For N,P,P-triphenylphosphinothioic amide, DFT calculations would reveal the geometry around the central phosphorus atom, the orientation of the three phenyl groups, and the planarity of the amide group. The resulting energy landscape can identify the most stable conformers and the energy barriers between them. nih.gov
| Parameter | Predicted Value |
|---|---|
| P=S Bond Length | ~1.96 Å |
| P-N Bond Length | ~1.68 Å |
| P-C (Phenyl) Bond Length | ~1.82 Å |
| N-H Bond Length | ~1.01 Å |
| S=P-N Bond Angle | ~115° |
| C-P-C Bond Angle | ~105° |
| P-N-H Bond Angle | ~118° |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For N,P,P-triphenylphosphinothioic amide, the HOMO is expected to be localized primarily on the phosphinothioic amide moiety, with significant contributions from the sulfur and nitrogen lone pairs. The LUMO is likely to be distributed over the π-antibonding orbitals of the phenyl rings. researchgate.net A smaller HOMO-LUMO gap would suggest higher reactivity. FMO analysis helps in predicting the sites of electrophilic and nucleophilic attack. sapub.org
| Property | Predicted Value/Localization |
|---|---|
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.2 eV |
| HOMO-LUMO Gap | ~ 5.3 eV |
| HOMO Localization | Mainly on p-orbitals of S and N atoms |
| LUMO Localization | Mainly on π* orbitals of the phenyl rings |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).
In N,P,P-triphenylphosphinothioic amide, the most negative electrostatic potential is expected to be located around the sulfur atom due to its high electronegativity and lone pairs of electrons. The nitrogen atom would also exhibit a region of negative potential. Conversely, the most positive potential is anticipated around the amide hydrogen (N-H), making it a potential hydrogen bond donor. The hydrogen atoms of the phenyl rings will also show regions of slight positive potential.
| Atomic Site | Predicted ESP (kcal/mol) | Implication |
|---|---|---|
| Sulfur (S) Atom | -35 to -45 | Site for electrophilic attack, hydrogen bond acceptor |
| Nitrogen (N) Atom | -25 to -35 | Site for electrophilic attack, hydrogen bond acceptor |
| Amide Hydrogen (H of N-H) | +40 to +50 | Hydrogen bond donor site |
| Phenyl Hydrogens (H of C-H) | +15 to +25 | Weak hydrogen bond donor sites |
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. wikipedia.orgq-chem.com It gives insights into hybridization, natural atomic charges, and the delocalization of electron density through donor-acceptor interactions. wisc.eduyoutube.com
For N,P,P-triphenylphosphinothioic amide, NBO analysis can quantify the nature of the P=S and P-N bonds, revealing their degree of covalent and ionic character. The analysis would likely show a highly polarized P=S bond with significant negative charge on the sulfur atom. The P-N bond will also exhibit polarity. NBO analysis can also reveal hyperconjugative interactions, such as the delocalization of the nitrogen lone pair into antibonding orbitals of the P-C bonds, which contributes to the stability of the molecule.
| Atom | Predicted Natural Charge (e) | Bond | Predicted Composition |
|---|---|---|---|
| P | +1.20 to +1.40 | P=S | ~30% P, ~70% S |
| S | -0.80 to -1.00 | P-N | ~45% P, ~55% N |
| N | -0.90 to -1.10 | P-C | ~40% P, ~60% C |
| H (of N-H) | +0.40 to +0.50 | N-H | ~75% N, ~25% H |
Computational Modeling of Intermolecular Interactions
Computational modeling is crucial for understanding how molecules of N,P,P-triphenylphosphinothioic amide interact with each other and with other molecules, such as solvents or biological targets. These interactions are primarily non-covalent and play a significant role in the compound's physical properties and chemical behavior.
The presence of an amide group (N-H) and a thiophosphoryl group (P=S) in N,P,P-triphenylphosphinothioic amide makes it capable of participating in various hydrogen bonding interactions. researchgate.net The amide proton is a strong hydrogen bond donor, while the sulfur atom is a potential hydrogen bond acceptor. mdpi.com The phenyl rings also offer C-H groups that can act as weak hydrogen bond donors.
Computational studies can model these interactions by calculating the interaction energies and geometries of dimeric or larger clusters of molecules. nih.gov For instance, the N-H···S interaction would be a key feature in the solid-state packing of this compound. In the presence of oxygen-containing molecules (like solvents or co-formers), N-H···O and C-H···O interactions are also plausible. nih.govrsc.org DFT calculations can predict the strength and geometry of these hydrogen bonds, which are critical for understanding crystal packing and solubility. mdpi.com
| Hydrogen Bond Type | Donor | Acceptor | Predicted Distance (D···A) | Predicted Angle (D-H···A) |
|---|---|---|---|---|
| N-H···S | N-H | S=P | ~3.4 Å | ~160° |
| N-H···O | N-H | External O-atom | ~2.9 Å | ~170° |
| C-H···S | C-H (Phenyl) | S=P | ~3.8 Å | ~145° |
| C-H···O | C-H (Phenyl) | External O-atom | ~3.3 Å | ~150° |
Aromatic Interactions (π···π Stacking, C-H···π)
The presence of three phenyl groups in N,P,P-triphenylphosphinothioic amide makes aromatic interactions, such as π-π stacking and C-H···π interactions, significant contributors to its conformational preferences and crystal packing. These non-covalent interactions play a crucial role in the stability of molecular aggregates. mdpi.com
Computational studies on analogous systems containing multiple phenyl groups attached to a central phosphorus atom reveal the prevalence of these interactions. Quantum chemical calculations can quantify the energetic contributions of these interactions, which are typically in the range of 2-5 kcal/mol, depending on the geometry and relative orientation of the interacting rings.
π-π Stacking: In the solid state, the phenyl rings of adjacent N,P,P-triphenylphosphinothioic amide molecules can arrange in parallel-displaced or T-shaped geometries, characteristic of π-π stacking. These arrangements are driven by a combination of electrostatic and dispersion forces. The interaction energy and geometry can be modeled using density functional theory (DFT) with dispersion corrections or more sophisticated ab initio methods.
A summary of typical interaction energies for these aromatic interactions is presented in the table below.
| Interaction Type | Typical Distance (Å) | Typical Energy (kcal/mol) |
| π-π Stacking (Parallel-displaced) | 3.4 - 3.8 | 2 - 3 |
| π-π Stacking (T-shaped) | 4.5 - 5.5 | 1 - 2.5 |
| C-H···π | 2.5 - 3.0 (H to ring centroid) | 0.5 - 1.5 |
Quantification of n-π Interactions in Amide Functionalities*
The amide functionality within N,P,P-triphenylphosphinothioic amide presents the possibility of n→π* interactions. This type of interaction involves the delocalization of a lone pair of electrons (n) from a donor atom (in this case, the nitrogen or the sulfur atom) into an antibonding π* orbital of a nearby acceptor group (such as a phenyl ring). nih.gov
The quantification of these interactions can be achieved through computational methods such as Natural Bond Orbital (NBO) analysis. NBO analysis provides a framework to study the delocalization of electron density between filled and unfilled orbitals. The stabilization energy (E(2)) associated with the n→π* interaction can be calculated, providing a quantitative measure of its strength. For amide systems, these interactions are generally weak, with stabilization energies typically less than 1 kcal/mol. rsc.orgresearchgate.netnih.gov
The geometric criteria for identifying n→π* interactions include a short distance between the donor and acceptor atoms (less than the sum of their van der Waals radii) and a specific angular orientation that allows for effective orbital overlap. nih.gov Computational modeling can be used to screen for conformations of N,P,P-triphenylphosphinothioic amide where such interactions might occur and to quantify their energetic significance.
Hirshfeld Surface Analysis and Energy Frameworks for Crystal Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. nih.govnih.govresearchgate.net By mapping properties such as d_norm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. For N,P,P-triphenylphosphinothioic amide, this analysis would highlight the key interactions governing its crystal packing, such as N-H···S hydrogen bonds and the aforementioned aromatic interactions.
Energy framework analysis, another computational tool, allows for the visualization and quantification of the energetic aspects of crystal packing. mdpi.com This method calculates the interaction energies between a central molecule and its neighbors, partitioning them into electrostatic, polarization, dispersion, and repulsion components. The resulting energy frameworks provide a visual representation of the strength and topology of the intermolecular interactions within the crystal, highlighting the dominant forces responsible for the crystal's stability. For N,P,P-triphenylphosphinothioic amide, dispersion forces are expected to be the major contributor to the stabilization of the crystal lattice due to the large nonpolar surface area of the phenyl rings.
| Interaction Type | Expected Contribution to Hirshfeld Surface |
| H···H | High |
| C···H / H···C | Significant |
| N···H / H···N | Moderate (if N-H···S bonds are present) |
| S···H / H···S | Moderate (if N-H···S bonds are present) |
| C···C | Significant (indicative of π-π stacking) |
Mechanistic Investigations using Computational Chemistry
Computational chemistry provides invaluable tools for elucidating reaction mechanisms, characterizing transition states, and calculating activation energies, offering a deeper understanding of the chemical transformations involving N,P,P-triphenylphosphinothioic amide.
Reaction Pathway Elucidation for Synthetic Transformations
The synthesis of N,P,P-triphenylphosphinothioic amide typically involves the reaction of a corresponding phosphinous amide with an elemental sulfur source. researchgate.neteujournal.org Computational methods can be employed to map out the potential energy surface of this reaction, identifying the most probable reaction pathway. This involves locating the structures of the reactants, products, and any intermediates and transition states that connect them.
By calculating the energies of these stationary points, a reaction profile can be constructed, providing a visual representation of the energy changes that occur as the reaction progresses. This allows for the identification of the rate-determining step and can provide insights into how the reaction conditions might influence the outcome.
Transition State Characterization and Activation Energy Calculations
A key aspect of mechanistic studies is the characterization of the transition state (TS), which represents the energy maximum along the reaction coordinate. researchgate.net Computational methods can be used to locate the geometry of the TS and to verify its identity by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the transition state has been located, the activation energy (Ea) for the reaction can be calculated as the energy difference between the transition state and the reactants. This value is crucial for understanding the kinetics of the reaction. Theoretical calculations of activation energies can be compared with experimental data to validate the proposed mechanism. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state indeed connects the desired reactants and products on the potential energy surface. researchgate.net
A hypothetical reaction profile for the synthesis of N,P,P-triphenylphosphinothioic amide is presented below.
| Species | Relative Energy (kcal/mol) |
| Reactants (Phosphinous amide + Sulfur) | 0 |
| Transition State | ΔG‡ |
| Product (N,P,P-triphenylphosphinothioic amide) | ΔG_rxn |
Coordination Chemistry and Ligand Applications of Phosphinothioic Amides
N,P,P-Triphenylphosphinothioic Amide as a Ligand Scaffold
N,P,P-Triphenylphosphinothioic amide, with the chemical structure Ph₂P(S)NHPh, represents a versatile and multifunctional ligand scaffold in coordination chemistry. Its utility stems from the presence of three potential donor atoms: the soft phosphorus (P) and sulfur (S) atoms, and the harder nitrogen (N) atom. A key characteristic of this ligand is the acidic proton on the nitrogen atom, which can be readily removed by a base. This deprotonation yields the monoanionic amidate ligand, [Ph₂P(S)NPh]⁻, significantly enhancing its coordination capabilities and allowing for the formation of neutral metal complexes from metal halide precursors.
The ambidentate nature of the [P, N, S] donor set allows for a rich variety of coordination behaviors. The ligand can function in a monodentate fashion, typically through the most accessible and softest sulfur atom. More commonly, it acts as a bidentate ligand, forming stable chelate rings with a metal center. The deprotonated form is particularly adept at forming such chelates. Furthermore, the multiple donor sites enable the ligand to act as a bridging unit, linking two or more metal centers to form polynuclear complexes and clusters. This versatility makes N,P,P-triphenylphosphinothioic amide and its derivatives attractive candidates for constructing complex coordination architectures and for applications in catalysis.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes incorporating N,P,P-triphenylphosphinothioic amide typically involves the direct reaction of the neutral ligand with a suitable metal precursor, such as a metal halide, acetate, or carbonyl compound. mdpi.com In many cases, particularly when coordination via the nitrogen atom is desired, prior deprotonation of the ligand is necessary. This is commonly achieved using strong bases like sodium hydride, n-butyllithium, or potassium bis(trimethylsilyl)amide to generate the corresponding alkali metal salt of the ligand in situ. This anionic form then readily reacts with metal halides via salt metathesis to yield the final complex.
Characterization of the resulting metal complexes relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P{¹H} NMR is a crucial tool for confirming the coordination of the phosphorus atom. Upon complexation, the phosphorus resonance typically shifts downfield compared to the free ligand, and the magnitude of this coordination shift provides insight into the nature of the metal-phosphorus bond. ¹H NMR spectroscopy can confirm the deprotonation of the N-H group by the disappearance of its characteristic signal.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups and their involvement in coordination. The stretching frequency of the P=S bond is a sensitive probe for sulfur coordination; a shift to a lower wavenumber upon complexation indicates a weakening of the bond due to electron donation to the metal center. Similarly, the disappearance of the N-H stretching vibration confirms deprotonation and N-coordination. ias.ac.in New bands appearing in the far-IR region (typically below 500 cm⁻¹) can be assigned to metal-ligand vibrations (ν(M-P), ν(M-S), ν(M-N)). ias.ac.in
These methods collectively allow for the unambiguous determination of the structure and bonding within the synthesized metal complexes.
Coordination Modes Involving P, N, and S Donor Atoms
The N,P,P-triphenylphosphinothioic amide ligand exhibits diverse coordination modes owing to its P, N, and S donor atoms. The specific mode adopted depends on several factors, including the electronic and steric properties of the metal center, the reaction conditions, and the presence of other ancillary ligands.
Monodentate Coordination: The ligand can bind to a metal center through a single donor atom. Given the high affinity of soft metal ions for soft donors, monodentate coordination most commonly occurs through the sulfur atom (κ¹-S).
Bidentate Chelation: More frequently, the ligand acts as a bidentate chelate, particularly in its deprotonated, anionic form. Several chelation modes are possible:
N,S-Chelation: The deprotonated nitrogen and the sulfur atom can coordinate to the same metal center, forming a four-membered chelate ring. This mode is observed in related ligand systems. rsc.org
P,S-Chelation: Coordination through both the phosphorus and sulfur atoms is also a possibility, leading to a larger, more stable chelate ring. This P,S coordination has been observed in other ligand frameworks. nih.gov
P,N-Chelation: While less common for this specific backbone, P,N-chelation can occur, often involving deprotonation at the nitrogen center.
Pincer-Type Coordination: In specifically designed derivatives where an ortho-phenyl C-H bond is activated, the ligand can act as a C,S-pincer, as has been demonstrated for related phosphinothioic amide frameworks. researchgate.net
The table below summarizes the principal coordination modes observed for phosphinothioic amides and related P,N,S ligands.
| Coordination Mode | Donor Atoms Involved | Typical Ring Size | Notes |
| Monodentate | S or P | N/A | Sulfur coordination is generally preferred for soft metals. |
| Bidentate Chelate | N, S | 4-membered | Requires N-H deprotonation; common for anionic ligands. |
| Bidentate Chelate | P, S | 5- or 6-membered | Forms a stable chelate ring. |
| Bridging | S, N or P, S | N/A | Links two or more metal centers. |
Chelation and Bridging Architectures in Metal Complexes
The ability of N,P,P-triphenylphosphinothioic amide to form both chelated and bridged structures is a hallmark of its coordination chemistry.
Chelation: Chelation is a dominant binding motif, leading to thermodynamically stable five- or six-membered metallacycles. In its deprotonated form, [Ph₂P(S)NPh]⁻, the ligand can readily form N,S- or P,S-chelate complexes. The formation of a chelate ring is entropically favored and results in enhanced stability of the complex, known as the chelate effect. The specific geometry of the resulting complex is influenced by the preferred coordination number of the metal ion and the bite angle of the ligand. For instance, square planar metals like Pd(II) or Pt(II) often form stable chelate complexes with such ligands. nih.gov
Bridging Architectures: The ligand is also well-equipped to act as a bridge between two metal centers, facilitating the formation of dinuclear or polynuclear complexes. This bridging can occur in several ways. For example, the sulfur atom can act as a μ₂-bridge, or the ligand can span two metals by coordinating one through the P/S end and the other through the N atom. This behavior is analogous to that of the well-studied bis(diphenylphosphino)amine ((Ph₂P)₂NH) ligand, which readily forms bridged bimetallic structures. nih.govresearchgate.netmdpi.com These bridged architectures are of significant interest for studying metal-metal interactions and for developing catalysts with cooperative bimetallic effects.
Spectroscopic and Crystallographic Studies of Metal-Phosphinothioic Amide Complexes
Detailed spectroscopic and crystallographic analyses are indispensable for elucidating the structural and electronic properties of metal complexes derived from N,P,P-triphenylphosphinothioic amide.
Spectroscopic Characterization: As previously mentioned, ³¹P NMR and IR spectroscopy are primary tools for characterization. The change in the ³¹P chemical shift (Δδ) upon coordination is a direct measure of the electronic effect of the metal center on the phosphorus atom. Similarly, the shift in the P=S stretching frequency (ν(P=S)) in the IR spectrum provides clear evidence of sulfur coordination.
The table below presents typical spectroscopic data for phosphinothioic amide ligands and their metal complexes.
| Spectroscopic Probe | Free Ligand (Typical Value) | Coordinated Ligand (Typical Change) | Information Gained |
| ³¹P NMR (δ, ppm) | 40-60 ppm | Δδ = +10 to +50 ppm (Downfield shift) | Confirmation of P-coordination; nature of M-P bond. mdpi.com |
| IR (ν(N-H), cm⁻¹) | ~3300 cm⁻¹ | Disappears | Evidence of deprotonation and N-coordination. ias.ac.in |
| IR (ν(P=S), cm⁻¹) | ~600-650 cm⁻¹ | Shifts to lower frequency (e.g., 550-600 cm⁻¹) | Evidence of S-coordination. |
Crystallographic Studies: X-ray crystallography provides unequivocal proof of the ligand's binding mode and the precise geometry of the complex. Structural data from closely related complexes reveal key bonding parameters. For example, in complexes where a diphosphine amine ligand chelates a metal like cobalt, P-N-P angles are significantly smaller (around 100°) compared to when it acts as a bridging ligand (~123°). mdpi.com Analysis of bond lengths such as M-P, M-S, and M-N provides insight into the strength and nature of the metal-ligand interactions. These structural details are crucial for understanding reactivity and for the rational design of catalysts. nih.govnih.gov
Design Principles for Chiral Phosphinothioic Amide Ligands in Asymmetric Catalysis
Asymmetric catalysis, which aims to produce one enantiomer of a chiral molecule selectively, relies heavily on the design of effective chiral ligands. nih.gov The parent N,P,P-triphenylphosphinothioic amide is achiral and thus unsuitable for this purpose. However, its structure can be systematically modified to introduce chirality, transforming it into a valuable scaffold for asymmetric catalyst development. The primary design principles are as follows:
Introduction of Stereogenic Centers: The most direct method is to replace one of the achiral starting materials with a chiral precursor. For instance, using a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) instead of aniline (B41778) during the synthesis introduces a stereogenic center adjacent to the coordinating nitrogen atom. This strategy is widely used in the synthesis of chiral aminophosphine (B1255530) ligands. researchgate.net
Introduction of Axial Chirality: C₂-symmetric ligands based on atropisomeric biaryl backbones have proven exceptionally effective in a vast range of asymmetric transformations. nih.gov This principle can be applied by replacing the two phenyl groups on the phosphorus atom with axially chiral 1,1'-binaphthyl (BINAP) or 2,2'-biphenyl (BIPHEP) units. This creates a well-defined and rigid chiral environment around the metal center.
Introduction of Planar Chirality: Ferrocene-based ligands are another privileged class in asymmetric catalysis. A planar chiral ligand could be designed by incorporating the phosphinothioic amide functionality onto a ferrocene (B1249389) backbone, similar to established phosphinoferrocene (B6310582) carboxamide ligands. researchgate.net
The ultimate goal of these design strategies is to create a ligand that, upon coordination to a metal, generates a chiral catalyst with a sterically and electronically defined pocket. This chiral environment forces the substrate to approach the metal center in a specific orientation, thereby directing the reaction to favor the formation of one enantiomer over the other. mdpi.com
Applications of Metal-Phosphinothioic Amide Complexes in Homogeneous Catalysis
While the catalytic applications of complexes based specifically on N,P,P-triphenylphosphinothioic amide are not extensively documented, the versatile P,N,S donor set makes them highly promising candidates for various homogeneous catalytic transformations. researchgate.net Their potential can be inferred from the well-established catalytic activity of complexes with related P,N and P,S ligands.
Potential Catalytic Applications:
Cross-Coupling Reactions: Palladium complexes are the catalysts of choice for C-C and C-N bond-forming reactions. Pd-phosphine complexes are workhorses in Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira coupling reactions. rsc.org The P,N,S ligand scaffold could provide the necessary stability and electronic properties for a Pd center to efficiently catalyze these transformations.
A³ Coupling (Aldehyde-Alkyne-Amine): Gold nanoparticles generated in situ from a cycloaurated phosphinothioic amide complex have been shown to be highly effective catalysts for the three-component synthesis of propargylamines under solvent-free conditions. researchgate.net This demonstrates the utility of this ligand class in gold catalysis.
Hydrogenation: Rhodium, ruthenium, and iridium complexes bearing chiral P,N ligands are state-of-the-art catalysts for the asymmetric hydrogenation of C=C, C=O, and C=N bonds. dicp.ac.cnnih.gov Chiral versions of phosphinothioic amide ligands could be applied in similar reactions to produce enantiomerically enriched alcohols and amines.
Hydroformylation: Rhodium complexes with phosphine-based ligands are used industrially for the hydroformylation of alkenes. Chiral P,N ligands have shown promise in achieving high regioselectivity and enantioselectivity in this reaction. researchgate.net
The table below outlines potential catalytic applications for metal complexes of phosphinothioic amides.
| Catalytic Reaction | Typical Metal Center | Product Type | Reference to Analogous Systems |
| Suzuki-Miyaura Coupling | Pd | Biaryls | researchgate.netrsc.org |
| Mizoroki-Heck Coupling | Pd | Substituted Alkenes | rsc.org |
| A³ Coupling | Au | Propargylamines | researchgate.net |
| Asymmetric Hydrogenation | Rh, Ru, Ir | Chiral Alcohols, Amines | dicp.ac.cnnih.gov |
| Hydroformylation | Rh, Co | Aldehydes | researchgate.net |
| Transamidation | Zr, Hf | Amides | nih.gov |
The development of well-defined metal complexes with N,P,P-triphenylphosphinothioic amide and its chiral derivatives holds considerable potential for advancing the field of homogeneous catalysis.
Catalytic Activity in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
Future research in this area would need to focus on the synthesis of well-defined metal complexes of N,P,P-triphenylphosphinothioic amide and their subsequent screening in various catalytic reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. Such studies would be essential to elucidate the ligand's electronic and steric effects on the catalytic cycle and to determine its efficacy in promoting these important bond-forming transformations.
Role in Nitrile Hydration and Related Transformations
Similar to its application in cross-coupling reactions, there is a scarcity of published research on the specific role of Phosphinothioic amide, N,P,P-triphenyl- in nitrile hydration and related transformations. The hydration of nitriles to amides is a fundamentally important reaction in organic synthesis, and various transition metal complexes have been shown to catalyze this process. The bidentate P,N or P,S coordination modes that could be adopted by phosphinothioic amides might facilitate the activation of a coordinated nitrile group towards nucleophilic attack by water.
However, without experimental data, the potential of N,P,P-triphenylphosphinothioic amide as a ligand in this context remains unexplored. Detailed investigations would be required to assess the activity and selectivity of its metal complexes in nitrile hydration. Key parameters to investigate would include the choice of metal precursor, reaction conditions (temperature, solvent, and water concentration), and the substrate scope. Such research would be necessary to establish whether N,P,P-triphenylphosphinothioic amide can serve as an effective ligand for promoting the selective conversion of nitriles to amides.
Derivatives, Analogues, and Structure Activity Relationships
Structural Modifications of the P, N, and Phenyl Moieties
Modifications to the N,P,P-triphenylphosphinothioic amide scaffold can be strategically implemented at three primary locations: the phosphorus (P) center, the nitrogen (N) atom, and the peripheral phenyl rings.
P-Phenyl Moiety Modification: The two phenyl groups attached to the phosphorus atom can be replaced with other aryl or alkyl groups. This substitution directly influences the steric hindrance around the phosphorus center and its electrophilicity. For instance, introducing bulky groups can shield the phosphorus from nucleophilic attack, while electronically distinct aryl groups can alter the P=S bond characteristics.
N-Phenyl Moiety Modification: The N-phenyl group can be substituted with various aromatic, heteroaromatic, or aliphatic groups. N-alkylation of the parent P,P-diphenylphosphinothioic amide is a common strategy to generate a library of N-alkyl and N,N-dialkyl derivatives. nih.gov This is often achieved through methods like transfer hydrogenation, which allows for the coupling of the amide with a range of alcohols. nih.gov Such modifications significantly alter the steric environment and basicity of the nitrogen atom.
Aromatic Ring Substitution: Introducing substituents onto any of the three phenyl rings is a classical method to fine-tune the electronic properties of the molecule. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase electron density on the aromatic ring and, through inductive or resonance effects, can influence the electron density at the P and N centers. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or trifluoromethyl (-CF₃) decrease electron density.
Systematic Studies of Substituent Effects on Reactivity and Structure
Systematic studies on how substituents affect the reactivity and structure of phosphinothioic amides are essential for understanding their chemical behavior. These effects are primarily categorized as inductive and resonance effects. libretexts.org
Inductive Effects (-I/+I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. lumenlearning.com Electronegative substituents (e.g., halogens, -NO₂) exert a -I effect, withdrawing electron density from the aromatic ring and making the phosphorus atom more electrophilic. ucsb.edu Alkyl groups typically exert a +I effect, donating electron density and slightly decreasing the electrophilicity of the phosphorus.
Resonance Effects (-R/+R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. libretexts.org Substituents with lone pairs, such as -NH₂ or -OH, can donate electron density into the ring (+R effect), which can be transmitted to the P-N backbone. lumenlearning.com Groups with π-bonds to electronegative atoms, like -C=O or -NO₂, withdraw electron density via resonance (-R effect).
These electronic effects can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). nih.gov Such analyses reveal the sensitivity of a reaction to electronic perturbations. For example, a positive slope in a Hammett plot for a reaction involving nucleophilic attack at the phosphorus center would indicate that electron-withdrawing groups accelerate the reaction by increasing the phosphorus atom's positive partial charge. The interplay of these effects dictates properties such as the P=S bond length and strength, the rotational barrier of the P-N bond, and the nucleophilicity of the sulfur and nitrogen atoms.
Table 1: Predicted Effects of Substituents on the Properties of N,P,P-triphenylphosphinothioic Amide
| Substituent Type (on P- or N-phenyl rings) | Inductive/Resonance Effect | Predicted Effect on P Atom Electrophilicity | Predicted Effect on S Atom Nucleophilicity |
| Electron-Donating (e.g., -OCH₃, -CH₃) | +I, +R | Decrease | Increase |
| Electron-Withdrawing (e.g., -NO₂, -CF₃) | -I, -R | Increase | Decrease |
| Halogens (e.g., -Cl, -Br) | -I, +R (net withdrawing) | Increase | Decrease |
This table is based on general principles of electronic effects and may vary depending on the specific position and nature of the substituent.
Research on Related Phosphinothioic Amides (e.g., N,N-dialkyl-P,P-diphenylphosphinothioic amides)
A significant body of research exists on analogues where the N-phenyl group is replaced by alkyl substituents. N,N-dialkyl-P,P-diphenylphosphinothioic amides are a prominent subclass. Their synthesis can be achieved from P,P-diphenylphosphinothioic amide via N-alkylation reactions. nih.gov
The replacement of the N-aryl group with N-alkyl groups leads to several key structural and reactivity changes:
Increased Basicity of Nitrogen: The nitrogen atom in N-alkyl derivatives is generally more basic than in N-aryl derivatives due to the electron-donating nature of alkyl groups and the absence of lone pair delocalization into an aromatic system.
Conformational Flexibility: Unlike the relatively rigid N-phenyl group, N-alkyl chains offer greater conformational freedom. Studies on related compounds have used techniques like dipole moment measurements, IR spectroscopy, and DFT calculations to analyze the complex conformational equilibria in solution. nih.gov
An example of a related complex structure is P-[N-(Diphenylphosphorothioyl)isopropylamino]-N-isopropyl-P-phenylthiophosphinic amide, which is synthesized by the sulfurization of its P(III) precursor. researchgate.netresearchgate.net
Comparison with Phosphoramidates and Other Classes of Organophosphorus Compounds
Comparing phosphinothioic amides with their oxygen analogues, phosphoramidates, reveals fundamental differences stemming from the properties of sulfur versus oxygen. wikipedia.org
P=S vs. P=O Bond: The phosphoryl bond (P=O) is shorter, stronger, and more polar than the thiophosphoryl bond (P=S). This difference has profound implications for reactivity. The oxygen atom of a P=O group is a hard base, while the sulfur of a P=S group is a soft base, leading to different affinities for various metals and electrophiles.
Reactivity: Phosphoramidates and phosphinothioic amides can exhibit different stability and reactivity profiles. For instance, in studies on oligonucleotide analogues, phosphorothioates were found to be relatively stable in basic solutions, a property that can differ from their phosphoramidate (B1195095) counterparts. researchgate.net The binding of phosphorothioate (B77711) and phosphoramidate oligonucleotides to cell surface proteins also shows marked differences, highlighting the distinct intermolecular interactions governed by the P=S versus P=O moiety. nih.gov
Synthesis: While synthetic routes can be analogous, the specific reagents and conditions may differ. For example, sulfurization (e.g., with elemental sulfur or Lawesson's reagent) is a key step for creating the P=S bond in phosphinothioic amides, whereas oxidation is required for the P=O bond in phosphoramidates. researchgate.netnih.gov
P-Chiral Phosphinothioic Amides: Synthesis and Stereochemical Control
When the two groups on the phosphorus atom are different (e.g., P-phenyl and P-tolyl), the phosphorus atom becomes a stereocenter. The synthesis of such P-chiral compounds in an enantiomerically pure form is a significant challenge and a focus of modern organophosphorus chemistry. nih.govnih.gov
Key strategies for stereochemical control include:
Chiral Resolution: A racemic mixture of a phosphinic amide can be reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization or chromatography. Subsequent stereospecific reactions can convert the separated diastereomers into the desired P-chiral phosphinothioic amides. The use of chiral amines like (S)-1-phenylethylamine is a common approach. nih.govbeilstein-journals.org
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the phosphorus center to direct a subsequent reaction diastereoselectively. The auxiliary is then cleaved to yield the enantiomerically enriched product.
Stereospecific Substitution: Reactions at the phosphorus center of an enantiomerically pure precursor can proceed with either retention or inversion of configuration. For example, the Stec reaction, which involves the sulfurization of a P(III) precursor, often proceeds with retention of configuration at the phosphorus atom. beilstein-journals.org Conversely, nucleophilic substitutions at a P(V) center can proceed via various mechanisms, leading to inversion or retention. The synthesis of P-stereogenic diarylphosphinic amides can be achieved with high diastereoselectivity via directed ortho-lithiation, and subsequent transformations can proceed with retention of the P-configuration. rsc.org
The development of catalytic asymmetric methods, including desymmetrization and kinetic resolution, is a major goal in this field, aiming to provide efficient access to these valuable chiral molecules. nih.govresearchgate.net
Table 2: Common Strategies for P-Chiral Phosphinothioic Amide Synthesis
| Strategy | Description | Stereochemical Outcome | Example Reference |
| Chiral Resolution | Separation of enantiomers via diastereomeric intermediates formed with a chiral resolving agent. | Separation of Enantiomers | nih.govbeilstein-journals.org |
| Stereospecific Sulfurization (e.g., Stec Reaction) | Reaction of an enantiopure P(III) precursor with a sulfur source. | Typically Retention of Configuration | beilstein-journals.org |
| Diastereoselective Synthesis | Use of a chiral auxiliary to direct the formation of one diastereomer over another. | Formation of Enantioenriched Product | rsc.org |
| Catalytic Asymmetric Synthesis | Use of a chiral catalyst for desymmetrization or kinetic resolution of a prochiral or racemic precursor. | Formation of Enantioenriched Product | nih.govresearchgate.net |
Future Research Perspectives and Emerging Directions
Development of Novel and Sustainable Synthetic Methodologies
Currently, specific, sustainable, and high-yield synthetic routes for Phosphinothioic amide, N,P,P-triphenyl- are not well-documented. Future research could focus on developing green chemistry approaches to its synthesis. This could involve exploring catalytic methods that avoid stoichiometric reagents, utilizing environmentally benign solvents, and designing processes with high atom economy. The development of one-pot syntheses from readily available starting materials would also be a significant advancement, reducing waste and improving efficiency. General principles of sustainable amide bond formation could be adapted and optimized for this particular phosphinothioic amide.
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
The real-time analysis of the synthesis of Phosphinothioic amide, N,P,P-triphenyl- using in-situ spectroscopic techniques is an area ripe for exploration. Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy could provide valuable mechanistic insights and allow for precise reaction control. For instance, monitoring the characteristic P=S and P-N stretching frequencies could track reaction progress and identify intermediates, leading to optimized reaction conditions and improved yields. The application of these techniques would move the synthesis of this compound from a conventional to a modern, data-rich process.
Expansion of Catalytic Applications in Organic Synthesis
While related phosphinamide and phosphine (B1218219) ligands have demonstrated utility in catalysis, the catalytic potential of Phosphinothioic amide, N,P,P-triphenyl- itself has not been reported. Future studies could investigate its activity as a catalyst in various organic transformations. Given its structure, it might exhibit interesting properties in reactions such as cross-coupling, hydroformylation, or asymmetric catalysis. Screening its catalytic activity in a range of reactions could uncover novel applications and expand the toolkit of synthetic organic chemists.
Exploration of Phosphinothioic Amides in Supramolecular Chemistry and Crystal Engineering
The presence of N-H and P=S functional groups in Phosphinothioic amide, N,P,P-triphenyl- suggests its potential for forming ordered supramolecular structures through hydrogen bonding and other non-covalent interactions. Research in this area could focus on its crystal engineering, exploring how it self-assembles and how its structure can be modified to control the resulting architecture. The study of its co-crystallization with other molecules could lead to the development of new materials with tailored properties. Understanding the supramolecular behavior of this compound is a fundamental step towards its application in materials science.
Design of Next-Generation Ligand Systems for Transition Metal Catalysis
The N,P,P-triphenyl-phosphinothioic amide framework presents an intriguing scaffold for the design of novel ligands for transition metal catalysis. The phosphorus and nitrogen atoms can act as donor sites for metal coordination. Future research could involve the synthesis of derivatives of this compound with modified steric and electronic properties to fine-tune the performance of metal catalysts. For example, the introduction of chiral moieties could lead to the development of new ligands for asymmetric catalysis. The exploration of its coordination chemistry with various transition metals would be a critical first step in unlocking its potential in this area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
